

Pfk-158: A Technical Guide to its Anti-Tumor Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pfk-158**

Cat. No.: **B610067**

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Introduction

Pfk-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).^{[1][2]} PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation.^{[3][4]} By inhibiting PFKFB3, **Pfk-158** disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release, ultimately inducing apoptosis and autophagy.^[1] This technical guide provides a comprehensive overview of the anti-tumor properties of **Pfk-158**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of **Pfk-158** from preclinical and clinical investigations.

Table 1: In Vitro Efficacy of Pfk-158

Cell Line	Cancer Type	Metric	Value	Reference
Various	Various	IC50 (PFKFB3 enzyme)	137 nM	
A549	Lung Cancer	IC50 (Cytotoxicity)	15 μ M	
MYC-High SCLC	Small Cell Lung Cancer	Average IC50 (ATP luminescence)	0.7 μ M	
MYC-Low SCLC	Small Cell Lung Cancer	Average IC50 (ATP luminescence)	1.2 μ M	
C13 (chemoresistant)	Ovarian Cancer	Apoptosis (with Carboplatin)	45%	
OV2008 (chemosensitive)	Ovarian Cancer	Apoptosis (with Carboplatin)	24.6%	
HeyA8MDR (chemoresistant)	Ovarian Cancer	Apoptosis (with Paclitaxel)	70%	
HeyA8 (chemosensitive)	Ovarian Cancer	Apoptosis (with Paclitaxel)	48%	

Table 2: In Vivo Efficacy of Pfk-158

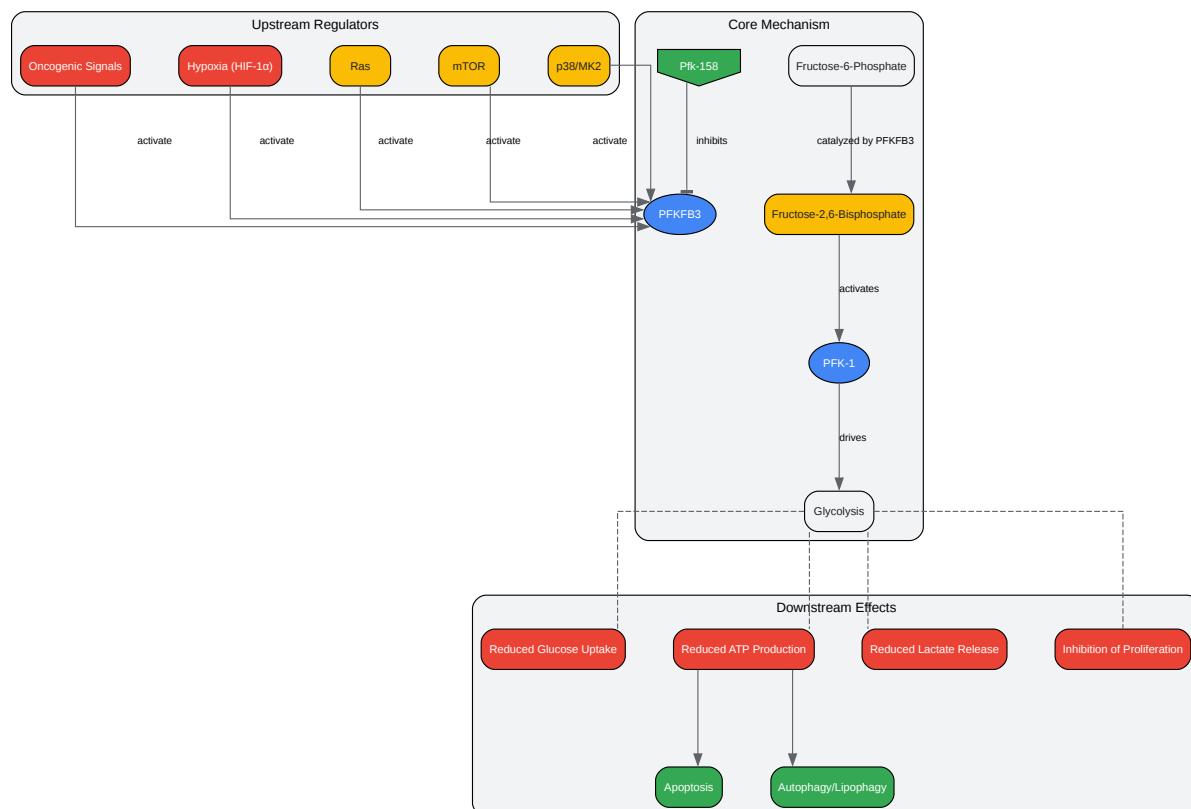
Cancer Model	Treatment	Dosage	Outcome	Reference
Gynecologic Cancer Mouse Model	Pfk-158 + Carboplatin	15 mg/kg (Pfk-158, i.p., once weekly) + 51 mg/kg (Carboplatin)	Marked reduction in tumor growth	
MYC-High SCLC Xenograft (H446)	Pfk-158	25 mg/kg (i.p., every other day for 10 days)	Significant delay in tumor growth	
Various Human-Derived Tumor Models	Pfk-158	Not specified	~80% growth inhibition	

Table 3: Phase 1 Clinical Trial (NCT02044861) Data

Cancer Type	Number of Patients	Key Findings	Reference
Advanced Solid Malignancies	15 (evaluable for response)	6 patients experienced clinical benefit. Well-tolerated up to 650 mg/m ² .	
Advanced Solid Malignancies	Not specified	Dose escalation cohorts completed up to 168 mg/m ² without dose-limiting toxicity.	

Signaling Pathways and Mechanism of Action

Pfk-158 exerts its anti-tumor effects by inhibiting PFKFB3, a key enzyme in the glycolytic pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in cancer cell death.

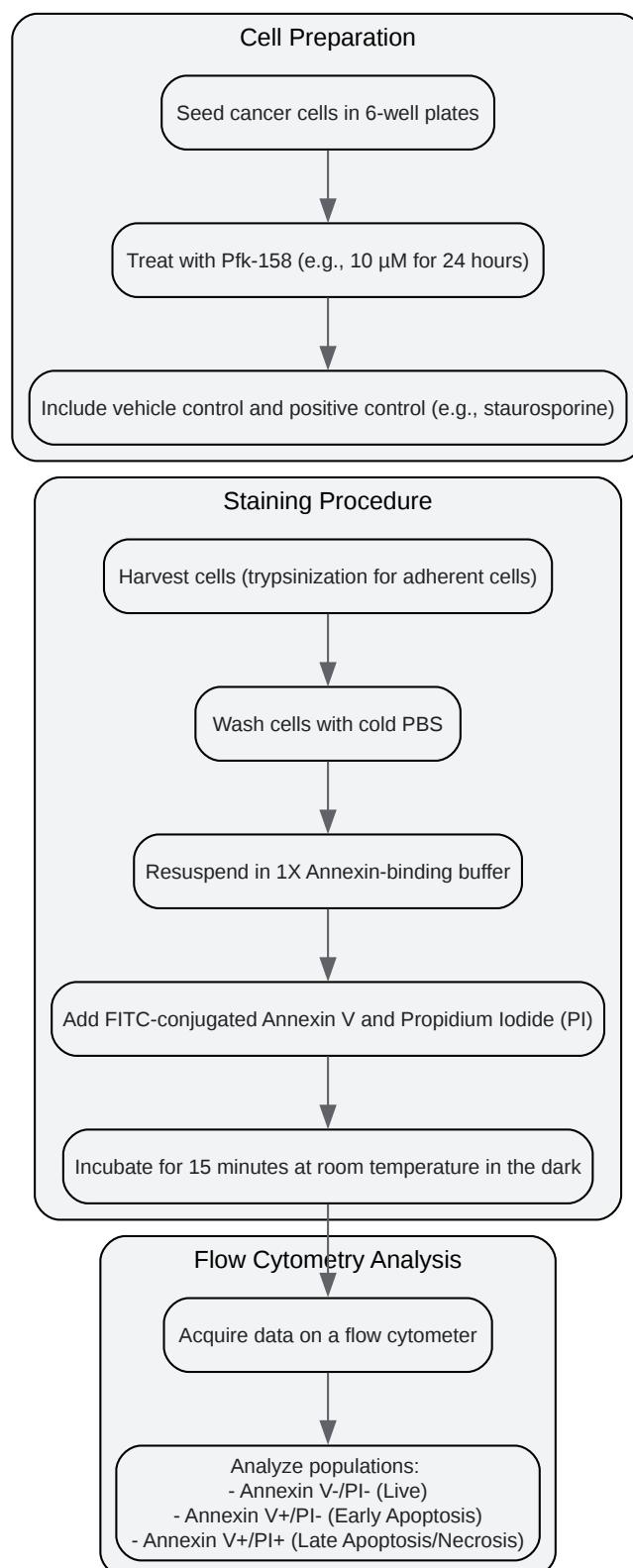
[Click to download full resolution via product page](#)**Figure 1: PFKFB3 Signaling Pathway and Pfk-158 Mechanism of Action.**

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of **Pfk-158**'s anti-tumor properties.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells following treatment with **Pfk-158**.



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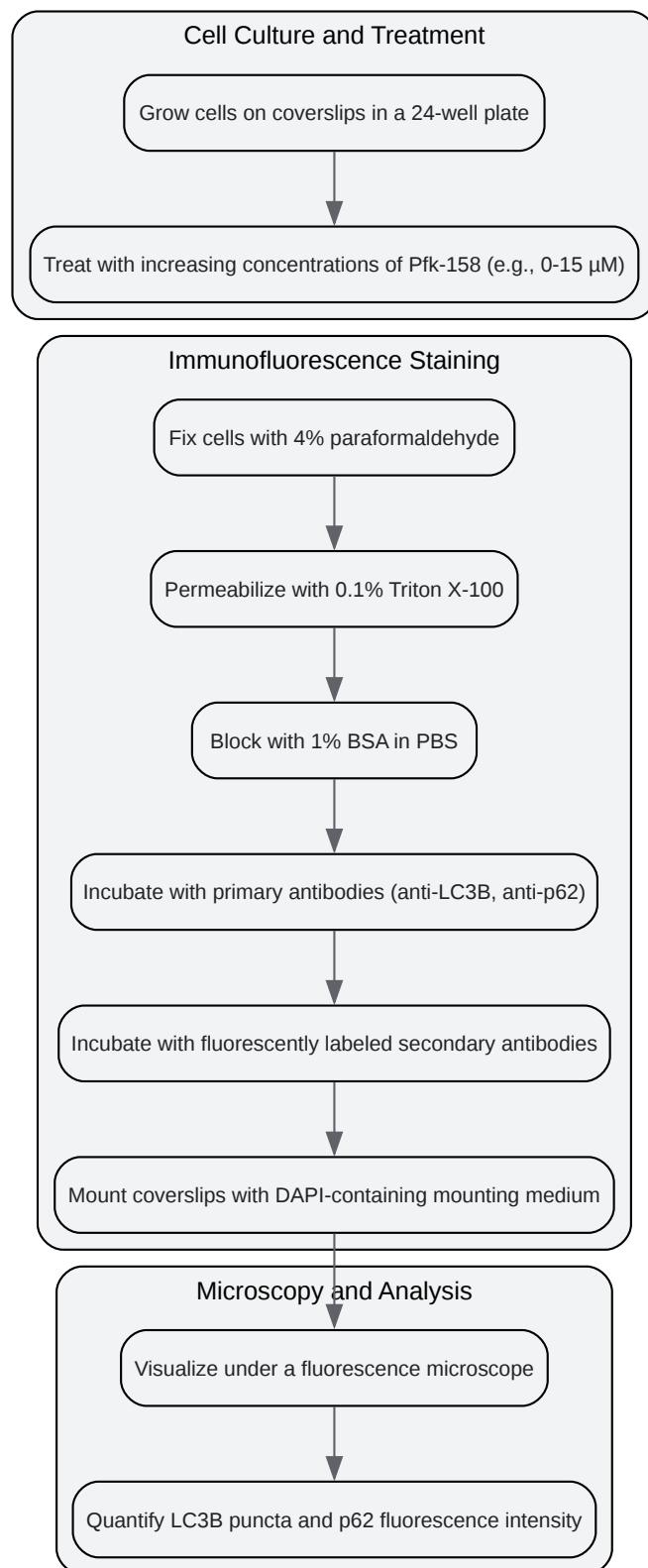
Figure 2: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Protocol Steps:

- Cell Culture and Treatment: Seed cancer cells (e.g., OV2008, C13) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of **Pfk-158** (e.g., 0-10 μ M) for 24-48 hours. Include a vehicle-treated control group.
- Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
- Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
- Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
- Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Autophagy Detection (Immunofluorescence for LC3B and p62)

This protocol is for visualizing the induction of autophagy in cancer cells treated with **Pfk-158** by monitoring the localization of LC3B and the degradation of p62.

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- To cite this document: BenchChem. [Pfk-158: A Technical Guide to its Anti-Tumor Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610067#investigating-the-anti-tumor-properties-of-pfk-158>]

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